

# patient global impression of change PGIC scale losmapimod trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

Get Quote

## PGIC and Losmapimod Trial Efficacy Data

The following table summarizes the key efficacy findings from the recent phase 2b trial (ReDUX4), which included the PGIC scale.

| Trial Identifier               | Trial Phase & Design                                                                            | Key Efficacy Findings Related to PGIC                                                                                            | Primary Endpoint Result                                                    |
|--------------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| ReDUX4<br>(NCT04003974)<br>[1] | Randomized, double-blind, <b>placebo-controlled phase 2b trial</b> (48 weeks; 80 participants). | <b>Improvement in PGIC</b> and structural/functional outcomes (reachable workspace, muscle fat infiltration) versus placebo [1]. | No significant change in DUX4-driven gene expression in muscle biopsy [1]. |

In the phase 2b ReDUX4 trial, while the primary biomarker endpoint was not met, **losmapimod**'s beneficial effect was observed in **prespecified secondary and exploratory endpoints**, including the PGIC. This suggests that patients on **losmapimod** were more likely to perceive a stabilization or improvement in their condition compared to those on placebo [1].

An earlier open-label pilot study (NCT04004000) also indicated that **losmapimod** was well-tolerated and showed a trend toward motor function stabilization or improvement, supporting further investigation in

larger, controlled trials [2].

## Experimental Protocol: Implementing PGIC in FSHD Trials

For researchers designing clinical trials in FSHD, here is a detailed protocol for using the PGIC.

**1. Objective:** To evaluate the patient's perceived global change in their muscular dystrophy condition over the course of the clinical trial.

### 2. Materials:

- **PGIC Scale:** A standardized, single-item questionnaire. The patient is typically presented with a 7-point Likert scale ranging from "Very much improved" to "Very much worse" [3].
- **Mode of Administration:** Self-reported by the patient, either electronically or on paper, without interference from site personnel to avoid bias.

### 3. Procedure:

- **Baseline Assessment:** While the PGIC is a measure of change, ensure that comprehensive baseline assessments (e.g., FSHD Health Index, functional measures) are conducted to characterize the patient's initial state.
- **Scheduling:** The PGIC is administered at predefined time points during the study, typically at the end of the double-blind treatment period (e.g., Week 48). It should be completed **before** any other clinical outcome assessments at that visit to prevent those results from influencing the patient's global impression.
- **Administration:** Provide the participant with the PGIC scale and standardized instructions. A common instruction is: "Since the start of the study, how would you describe the change (if any) in your overall FSHD condition?"
- **Data Collection:** Record the single response. Ensure data is captured directly in the trial's case report form (CRF) or electronic data capture (EDC) system.

### 4. Data Analysis:

- **Statistical Analysis:** Responses are treated as an ordinal scale. Analysis often involves comparing the distribution of scores between the treatment and placebo groups using non-parametric methods like the **Mann-Whitney U test**.
- **Responder Analysis:** Many trials also define a "responder," often as a patient reporting they are "Much improved" or "Very much improved." The proportions of responders in each group can be

compared using a Chi-square test or Fisher's exact test.

## Strategic Role of PGIC in Trial Design

The PGIC functions as a crucial **patient-reported outcome (PRO)** that complements objective physical measures. The diagram below illustrates its integrative role in a comprehensive trial assessment strategy.



[Click to download full resolution via product page](#)

**Figure 1: PGIC as an Integrative Patient-Reported Outcome in FSHD Trials**

## Workflow for PGIC Data Collection and Analysis

The following diagram outlines the step-by-step workflow for implementing the PGIC in a clinical trial, from planning to data interpretation.

PGIC Implementation Workflow in Clinical Trials



[Click to download full resolution via product page](#)

Figure 2: Procedural Workflow for PGIC Implementation

## Application Notes for Researchers

- **Context of Use:** In FSHD trials, the PGIC is best positioned as a **supportive secondary or exploratory endpoint** that provides context for interpreting the clinical meaningfulness of changes in primary functional or biomarker endpoints [3] [1].
- **Integration is Key:** The strength of the PGIC lies in its convergence with other data. A treatment effect is more compelling when improvements in objective measures (like reachable workspace) are accompanied by a positive shift in the patient's own global impression [1].
- **Limitations:** As a subjective measure, the PGIC can be influenced by placebo effects and patient expectations. It should not be used as a sole primary efficacy endpoint in registrational trials but is invaluable for providing a holistic view of treatment benefit [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Safety and efficacy of losmapimod in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]
2. An open-label pilot study of losmapimod to evaluate the ... [sciencedirect.com]
3. Outcome Measures in Facioscapulohumeral Muscular ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [patient global impression of change PGIC scale losmapimod trials]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#patient-global-impression-of-change-pgic-scale-losmapimod-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)